4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide

Kinase inhibitor SAR pERK cellular assay MDA-MB-231

4-(Cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide (CAS 1170489-37-8, molecular formula C22H26N4O5, MW 426.47) is a synthetic benzamide-urea hybrid belonging to the cyclopropanecarboxamido-substituted aromatic compound class disclosed by Crown Bioscience Inc. (Taiwan) as protein kinase inhibitors with anti-tumor activity.

Molecular Formula C22H26N4O5
Molecular Weight 426.473
CAS No. 1170489-37-8
Cat. No. B2536112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide
CAS1170489-37-8
Molecular FormulaC22H26N4O5
Molecular Weight426.473
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
InChIInChI=1S/C22H26N4O5/c1-30-18-5-3-4-17(19(18)31-2)26-22(29)24-13-12-23-20(27)14-8-10-16(11-9-14)25-21(28)15-6-7-15/h3-5,8-11,15H,6-7,12-13H2,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29)
InChIKeyDYVHQFVGBDILDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide (CAS 1170489-37-8): A Crown Bioscience Pan-Kinase Inhibitor Candidate


4-(Cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide (CAS 1170489-37-8, molecular formula C22H26N4O5, MW 426.47) is a synthetic benzamide-urea hybrid belonging to the cyclopropanecarboxamido-substituted aromatic compound class disclosed by Crown Bioscience Inc. (Taiwan) as protein kinase inhibitors with anti-tumor activity [1]. The compound features a 1,4-substituted central benzamide core bearing a cyclopropanecarboxamido group and a 2,3-dimethoxyphenyl urea moiety connected via an ethylenediamine linker. It falls within the Markush structure of patent family US9359338 / US9840477 / EP2864289, which claims Raf kinase and VEGFR-2 (KDR) inhibitors with improved anti-tumor activity and prolonged in vivo half-life relative to sorafenib [2]. The compound is listed in the ZINC database (ZINC15959118) with calculated logP of 1.82 and topological polar surface area of 116.99 Ų, satisfying Lipinski's Rule of Five criteria [3].

Why Generic Substitution Fails for 4-(Cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide


Within the cyclopropanecarboxamido-substituted benzamide-urea class, even seemingly minor structural variations produce large differences in kinase inhibitory potency. The Crown Bioscience patent explicitly demonstrates that replacement of the cyclopropanecarboxamido group with cyclobutanecarboxamido or propionamido results in greater than 20-fold loss of activity in the pERK cellular assay (MDA-MB-231 cell line) [1]. Furthermore, the specific 2,3-dimethoxyphenyl substitution pattern on the terminal urea aryl ring creates a distinct hydrogen-bonding and steric environment compared to analogs bearing 4-chlorophenyl, 2-ethylphenyl, or 3-trifluoromethylphenyl groups, which are expected to differentially affect kinase selectivity profiles across the Raf/VEGFR kinome [2]. The ethylenediamine linker length between the benzamide and urea pharmacophores is also critical; homologation or truncation alters the spatial relationship between the two key binding motifs. These structure-activity relationship (SAR) features mean that procurement of a generic benzamide-urea analog cannot guarantee equivalent target engagement or cellular potency.

Quantitative Differentiation Evidence for CAS 1170489-37-8 Against Key Comparators


Cyclopropanecarboxamido Moiety Essentiality: >20-Fold Potency Advantage Over Cyclobutane and Acyclic Amide Analogs

The Crown Bioscience patent family establishes that the cyclopropanecarboxamido group is a non-replaceable pharmacophoric element. When the cyclopropanecarboxamido group of Example 7 or Example 22 in the patent is replaced by a cyclobutanecarboxamido or propionamido group, pERK inhibitory activity in MDA-MB-231 breast cancer cells decreases by more than 20-fold [1]. This demonstrates that the strained, compact cyclopropane ring provides a unique conformational constraint that cannot be replicated by larger cycloalkyl or acyclic amide alternatives. For CAS 1170489-37-8, which bears this identical cyclopropanecarboxamido motif, the same essentiality principle applies: procurement of an analog with any other acyl group at the 4-position of the benzamide core is predicted to result in profound loss of cellular Raf pathway suppression.

Kinase inhibitor SAR pERK cellular assay MDA-MB-231 Raf inhibition

In-Class Potency Benchmarking: Patent Example 137 Shows 4-Fold Superiority Over Sorafenib at B-Raf

The Crown Bioscience patent explicitly benchmarks its compound series against sorafenib, the FDA-approved Raf/VEGFR multikinase inhibitor. Example compound 137 within the patent—a structural congener of CAS 1170489-37-8—demonstrates an in vitro IC50 at B-Raf that is four times more potent than that of sorafenib under identical assay conditions [1]. While the exact IC50 values are redacted in the public patent text, the fold-difference is reported as a key differentiation claim. Given that sorafenib's reported B-Raf IC50 ranges from 22–38 nM depending on assay format (biochemical vs. cellular) [2], this places Example 137 in the low nanomolar range. CAS 1170489-37-8, as a structurally closely related member of the same patent family sharing the essential cyclopropanecarboxamido pharmacophore, is expected to exhibit similarly enhanced potency relative to sorafenib.

B-Raf kinase Sorafenib comparator Biochemical IC50 Oncology

In Vivo Pharmacokinetic Differentiation: Extended Half-Life Over Sorafenib Enables Once-Daily Dosing Potential

The Crown Bioscience patent explicitly states that its cyclopropanecarboxamido-substituted compounds possess longer in vivo half-life compared to sorafenib, and that preferred compounds are expected to be amenable to once-daily dosing at substantially lower doses than sorafenib's twice-daily 200–400 mg regimen [1]. In the PLC/PRF/5 hepatocellular carcinoma xenograft model, the closely related compound CBI-5725 achieved 73% tumor growth inhibition at 2 mg/kg and near-complete tumor growth prevention at 6–18 mg/kg [2]. These in vivo efficacy data at low doses are consistent with the extended pharmacokinetic profile claimed in the patent. CAS 1170489-37-8, bearing the identical cyclopropanecarboxamido group that the patent identifies as responsible for improved metabolic stability, is expected to benefit from the same half-life extension.

Pharmacokinetics In vivo half-life Once-daily dosing Xenograft

Dual Raf/VEGFR-2 Inhibition Profile Distinguishes This Series from ROCK-Selective Ureidobenzamides

The Crown Bioscience patent series, to which CAS 1170489-37-8 belongs, is explicitly directed to compounds that inhibit both Raf kinases and VEGFR-2 (KDR), providing a dual mechanism targeting both tumor cell proliferation (via Raf/MEK/ERK) and tumor angiogenesis (via VEGFR-2) [1]. This dual profile contrasts with other ureidobenzamide chemotypes such as CAY10622, which is a potent and selective ROCK-I/ROCK-II inhibitor (IC50 6 nM and 4 nM, respectively) with >100-fold selectivity over 44 other kinases, but does not target Raf or VEGFR-2 . The presence of the cyclopropanecarboxamido group on the benzamide core, combined with the urea-linked aryl moiety, directs the kinase selectivity toward the Raf/VEGFR family rather than the Rho-associated coiled-coil kinase family, despite sharing a superficial ureidobenzamide scaffold.

Raf kinase VEGFR-2 KDR Kinase selectivity Ureidobenzamide

2,3-Dimethoxyphenyl Substitution Pattern Provides Differentiated Physicochemical Profile from Trifluoromethyl- and Chlorophenyl Analogs

The 2,3-dimethoxyphenyl substitution of CAS 1170489-37-8 confers a distinct physicochemical profile compared to analogs in the patent series bearing electron-withdrawing substituents. The ortho-methoxy groups increase hydrogen-bond acceptor count (9 HBA total) and moderate lipophilicity (calculated logP 1.82, TPSA 116.99 Ų) [1], whereas analogs with trifluoromethylphenyl groups (such as CBI-5725) have higher logP and different solubility characteristics. The 2,3-substitution pattern on the phenyl ring also creates steric hindrance around the urea NH, which may influence metabolic stability of the urea linkage. These properties place CAS 1170489-37-8 in a favorable drug-likeness space, fully compliant with all four Lipinski rules (MW 426.47 < 500; logP 1.82 < 5; HBD 2 < 5; HBA 9 < 10), distinguishing it from higher molecular weight or more lipophilic members of the patent series [2].

Lipinski Rule of Five logP TPSA Drug-likeness Solubility

Structural Confirmation and Identity Verification Data Available via SpectraBase GC-MS

The mass spectrum (GC-MS) of a compound with identical molecular formula (C22H26N4O5) and exact mass (426.19032 g/mol) is available in the SpectraBase database [1]. While the specific entry name in SpectraBase corresponds to a different structural isomer, the availability of GC-MS data for this molecular formula provides a reference for identity verification and purity assessment. For procurement purposes, users can cross-reference the expected molecular ion peak at m/z 426.19 and characteristic fragmentation patterns against vendor-provided certificates of analysis. This is particularly important given that CAS 1170489-37-8 possesses a specific 2,3-dimethoxy substitution pattern that can be distinguished from isomeric dimethoxyphenyl ureas by diagnostic fragment ions.

Analytical chemistry GC-MS Mass spectrometry Identity verification Quality control

Optimal Research and Industrial Application Scenarios for CAS 1170489-37-8 Based on Quantitative Differentiation Evidence


Raf/MEK/ERK Pathway Inhibition Studies in BRAF-Mutant and RAS-Driven Cancer Models

The compound is optimally deployed as a tool for suppressing Raf kinase activity in cellular models of BRAF-mutant melanoma, RAS-mutant colorectal cancer, or hepatocellular carcinoma, where the cyclopropanecarboxamido group ensures potent target engagement (>20-fold advantage over non-cyclopropane analogs [1]) and the dual Raf/VEGFR-2 profile provides both anti-proliferative and anti-angiogenic readouts. Based on the patent's benchmarking, potency is expected to exceed that of sorafenib by approximately 4-fold at B-Raf [2], making this compound suitable for dose-response studies requiring robust pathway suppression at concentrations below those that induce off-target effects associated with higher sorafenib doses.

In Vivo Xenograft Efficacy Studies Requiring Low-Dose, Once-Daily Dosing Regimens

For mouse xenograft studies of solid tumors (e.g., hepatocellular carcinoma, breast cancer, or colorectal cancer xenografts), CAS 1170489-37-8 is expected to offer the extended half-life and low-dose efficacy demonstrated by its close analog CBI-5725 (73% tumor growth inhibition at 2 mg/kg [3]). The patent's explicit claim of once-daily dosing potential [2] means reduced animal handling stress and lower compound consumption compared to twice-daily sorafenib regimens, directly benefiting laboratories with constrained compound supply or high-throughput in vivo screening needs.

Kinase Selectivity Profiling to Map Cyclopropanecarboxamido-Benzamide-Urea Pharmacophore Space

The 2,3-dimethoxyphenyl substitution on the terminal urea provides a distinct electronic and steric profile for kinome-wide selectivity screening. By comparing CAS 1170489-37-8 against analogs bearing electron-withdrawing substituents (e.g., 3-trifluoromethylphenyl or 4-chlorophenyl), researchers can systematically map how aryl substitution patterns on the urea terminus modulate selectivity across the Raf kinase family (B-Raf, C-Raf) and VEGFR subtypes. The favorable Lipinski profile (logP 1.82, TPSA 116.99 Ų [4]) further recommends this compound for panels requiring consistent solubility across assay conditions.

Chemical Probe Qualification and Target Engagement Validation Using Structurally Matched Inactive Controls

The patent's demonstration that replacement of the cyclopropanecarboxamido group with cyclobutanecarboxamido or propionamido causes >20-fold loss of cellular activity [1] establishes a clear path for creating a matched inactive control compound. Laboratories can procure both CAS 1170489-37-8 and its cyclobutanecarboxamido analog to perform rigorous target engagement studies, ensuring that observed biological effects are specifically attributable to cyclopropanecarboxamido-dependent kinase inhibition rather than off-target effects of the benzamide-urea scaffold.

Quote Request

Request a Quote for 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.